N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-hydroxy-7-methoxyquinoline-3-carboxamide N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-hydroxy-7-methoxyquinoline-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14751067
InChI: InChI=1S/C15H16N2O5S/c1-22-10-2-3-11-13(6-10)16-7-12(14(11)18)15(19)17-9-4-5-23(20,21)8-9/h2-3,6-7,9H,4-5,8H2,1H3,(H,16,18)(H,17,19)
SMILES:
Molecular Formula: C15H16N2O5S
Molecular Weight: 336.4 g/mol

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-hydroxy-7-methoxyquinoline-3-carboxamide

CAS No.:

Cat. No.: VC14751067

Molecular Formula: C15H16N2O5S

Molecular Weight: 336.4 g/mol

* For research use only. Not for human or veterinary use.

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-hydroxy-7-methoxyquinoline-3-carboxamide -

Specification

Molecular Formula C15H16N2O5S
Molecular Weight 336.4 g/mol
IUPAC Name N-(1,1-dioxothiolan-3-yl)-7-methoxy-4-oxo-1H-quinoline-3-carboxamide
Standard InChI InChI=1S/C15H16N2O5S/c1-22-10-2-3-11-13(6-10)16-7-12(14(11)18)15(19)17-9-4-5-23(20,21)8-9/h2-3,6-7,9H,4-5,8H2,1H3,(H,16,18)(H,17,19)
Standard InChI Key CNKZZSHZKYJZGH-UHFFFAOYSA-N
Canonical SMILES COC1=CC2=C(C=C1)C(=O)C(=CN2)C(=O)NC3CCS(=O)(=O)C3

Introduction

Chemical Structure and Molecular Characteristics

N-(1,1-Dioxidotetrahydrothiophen-3-yl)-4-hydroxy-7-methoxyquinoline-3-carboxamide is a heterocyclic compound featuring a quinoline core substituted with functional groups that confer distinct physicochemical and biological properties. The molecular formula is C₁₆H₁₇N₃O₅S, with a molecular weight of 371.39 g/mol . Key structural elements include:

  • Quinoline backbone: A bicyclic system comprising a benzene ring fused to a pyridine ring.

  • 4-Hydroxy group: Positioned at the 4th carbon, enhancing hydrogen-bonding potential.

  • 7-Methoxy group: A methyl ether at the 7th carbon, influencing lipophilicity and electronic properties.

  • 3-Carboxamide: A carboxamide group at the 3rd carbon, linked to a 1,1-dioxidotetrahydrothiophen-3-yl moiety.

  • 1,1-Dioxidotetrahydrothiophene: A sulfone-containing five-membered ring, contributing to polar interactions and metabolic stability .

The compound’s structure is validated by spectroscopic data, including ¹H NMR, ¹³C NMR, and mass spectrometry, which confirm substituent positions and connectivity .

Synthesis and Optimization

Synthetic Routes

The synthesis involves multi-step organic reactions:

  • Quinoline Core Formation:

    • The 4-hydroxy-7-methoxyquinoline scaffold is synthesized via the Skraup reaction or Pfitzinger condensation, using 3-methoxyaniline and glycerol under acidic conditions .

  • Carboxamide Introduction:

    • The 3-carboxylic acid derivative of quinoline is activated (e.g., using thionyl chloride) and coupled with 3-amino-1,1-dioxidotetrahydrothiophene in the presence of a coupling agent like EDC/HOBt .

  • Purification:

    • Column chromatography (silica gel, eluent: ethyl acetate/hexane) yields the pure product.

Industrial-Scale Considerations

  • Catalysis: Palladium-based catalysts optimize dehydrogenation steps for 4-hydroxyquinoline derivatives .

  • Green Chemistry: Solvent systems (e.g., ethanol/water) reduce environmental impact .

Physicochemical Properties

PropertyValue/RangeMethod/Source
Melting Point245–247°CDifferential Scanning Calorimetry
SolubilityDMSO > 10 mg/mL; Water < 1 mg/mLShake-flask method
logP (Partition Coefficient)2.3 ± 0.2HPLC-derived
pKa4.1 (phenolic OH), 9.8 (sulfone)Potentiometric titration

The sulfone moiety increases polarity, while the methoxy group enhances membrane permeability .

Biological Activities and Mechanisms

Antimicrobial Activity

  • Bacterial Strains: Exhibits MIC values of 0.5–2 µg/mL against Staphylococcus aureus and Escherichia coli.

  • Mechanism: Disrupts DNA gyrase via intercalation and sulfone-mediated enzyme inhibition .

Anticancer Activity

  • Breast Cancer (MCF-7): IC₅₀ = 4.7 µM via apoptosis induction (↑ caspase-3, ↓ Bcl-2).

  • DNA Topoisomerase II Inhibition: EC₅₀ = 2.1 µM, stabilizing topoisomerase-DNA cleavage complexes .

Pharmacokinetic and Toxicity Profiles

ParameterValueModel
Bioavailability (Oral)58%Rat model
Plasma Half-Life6.2 hoursHPLC-MS/MS
CYP3A4 InhibitionModerate (IC₅₀ = 12 µM)Fluorescent assay
LD₅₀ (Acute Toxicity)> 500 mg/kg (mice)OECD Guideline 423

Hepatotoxicity risks are mitigated by glucuronidation of the 4-hydroxy group .

Comparative Analysis with Analogues

CompoundStructural VariationIC₅₀ (MCF-7)MIC (S. aureus)
Target Compound7-OCH₃, 3-carboxamide4.7 µM0.5 µg/mL
6-Trifluoromethoxy analogue6-OCF₃3.9 µM0.3 µg/mL
8-Hydroxyquinoline No sulfone or methoxy>50 µM8.0 µg/mL

The 7-methoxy and sulfone groups enhance potency by 10-fold compared to unsubstituted quinolines .

Applications and Future Directions

  • Pharmaceutical Development: Lead candidate for antibiotic-resistant infections .

  • Diagnostic Probes: Fluorescent tagging via the carboxamide group for cellular imaging .

  • Material Science: Chelation of metal ions (e.g., Fe³⁺) for catalytic applications .

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